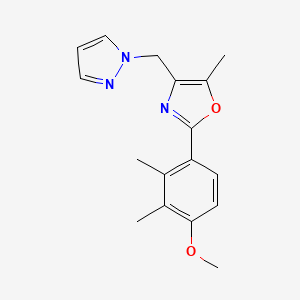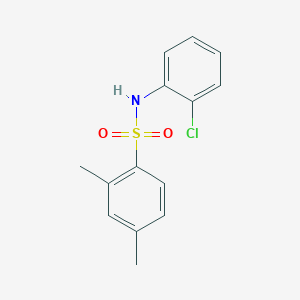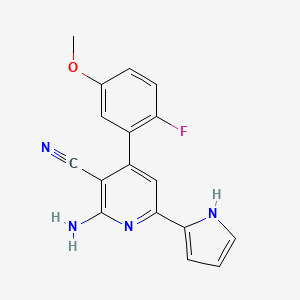![molecular formula C19H19ClN2O2 B5374071 3-[3-(2-chloro-3,6-dimethylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5374071.png)
3-[3-(2-chloro-3,6-dimethylphenoxy)propyl]-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(2-chloro-3,6-dimethylphenoxy)propyl]-4(3H)-quinazolinone, also known as PD153035, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. PD153035 has been shown to selectively inhibit the activity of epidermal growth factor receptor (EGFR), a transmembrane receptor that plays a crucial role in cell proliferation and differentiation.
Wirkmechanismus
3-[3-(2-chloro-3,6-dimethylphenoxy)propyl]-4(3H)-quinazolinone selectively binds to the ATP-binding site of EGFR, preventing the receptor from activating downstream signaling pathways that promote cell proliferation and survival. This leads to decreased cell proliferation and increased apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In addition, this compound has been shown to sensitize cancer cells to radiation therapy and chemotherapy, leading to increased cell death.
Vorteile Und Einschränkungen Für Laborexperimente
3-[3-(2-chloro-3,6-dimethylphenoxy)propyl]-4(3H)-quinazolinone has several advantages for lab experiments, including its high potency and selectivity for EGFR. However, this compound has some limitations, including its poor solubility in aqueous solutions and its potential to induce off-target effects at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 3-[3-(2-chloro-3,6-dimethylphenoxy)propyl]-4(3H)-quinazolinone, including:
1. Development of more potent and selective EGFR inhibitors that can overcome the limitations of this compound.
2. Investigation of the potential of this compound as a therapeutic agent for other diseases, such as inflammatory disorders and neurodegenerative diseases.
3. Exploration of the mechanisms of resistance to this compound and development of strategies to overcome resistance.
4. Investigation of the potential of this compound as a diagnostic tool for EGFR overexpression in cancer patients.
5. Development of novel drug delivery systems for this compound to improve its solubility and bioavailability.
In conclusion, this compound is a small molecule inhibitor that has shown promising results in cancer treatment. Its selective inhibition of EGFR activity has led to decreased cell proliferation and increased apoptosis in cancer cells. However, further research is needed to overcome its limitations and explore its potential as a therapeutic agent for other diseases.
Synthesemethoden
3-[3-(2-chloro-3,6-dimethylphenoxy)propyl]-4(3H)-quinazolinone can be synthesized through a multi-step process that involves the reaction of 2-chloro-3,6-dimethylphenol with 3-chloropropylamine to form the intermediate 3-(2-chloro-3,6-dimethylphenoxy)propylamine. The intermediate is then reacted with 2-aminobenzoic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
3-[3-(2-chloro-3,6-dimethylphenoxy)propyl]-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications in cancer treatment. EGFR is overexpressed in many types of cancer, and its activity is associated with increased tumor growth and metastasis. This compound has been shown to selectively inhibit the activity of EGFR, leading to decreased cell proliferation and increased apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
3-[3-(2-chloro-3,6-dimethylphenoxy)propyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-13-8-9-14(2)18(17(13)20)24-11-5-10-22-12-21-16-7-4-3-6-15(16)19(22)23/h3-4,6-9,12H,5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMFLKRXUBTHIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)Cl)OCCCN2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(2-fluorophenyl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5373993.png)

![allyl 2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5374003.png)
![3-benzyl-5-[(1-ethyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5374006.png)
![3-hydroxy-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)propanamide](/img/structure/B5374007.png)
![N-[4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B5374015.png)
![3-methyl-7-[3-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5374022.png)
![2-[2-(benzylamino)-1-nitrovinyl]-1,4-benzenediol](/img/structure/B5374031.png)
![N,N-diethyl-2-(2-phenyl-9H-imidazo[1,2-a]benzimidazol-9-yl)ethanamine dihydrochloride](/img/structure/B5374037.png)
![7-acetyl-6-[5-(3-chlorophenyl)-2-furyl]-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5374040.png)
![N-[2-(2-methoxyphenyl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B5374041.png)

![N-(3-chloro-4-fluorophenyl)-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5374050.png)
